Cas no 81147-94-6 (3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester)

3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester structure
81147-94-6 structure
Product Name:3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester
كاس عدد:81147-94-6
وسط:C13H16O4
ميغاواط:236.263744354248
MDL:MFCD23102977
CID:729096
Update Time:2025-06-15

3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Benzenepropanoic acid,4-(2-oxiranylmethoxy)-, methyl ester
    • BENZENEPROPANOICACID,4-(OXIRANYLMETHOXY)-,METHYLESTER
    • methyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate
    • Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester (9CI)
    • Methyl 4-(2-oxiranylmethoxy)benzenepropanoate (ACI)
    • 3-(4-(2,3-Epoxypropoxy)phenyl)propionic acid methyl ester
    • 3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester
    • MDL: MFCD23102977
    • نواة داخلي: 1S/C13H16O4/c1-15-13(14)7-4-10-2-5-11(6-3-10)16-8-12-9-17-12/h2-3,5-6,12H,4,7-9H2,1H3
    • مفتاح Inchi: BDCUIFGTTIEBLT-UHFFFAOYSA-N
    • ابتسامات: O=C(CCC1C=CC(OCC2CO2)=CC=1)OC

3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
TRC
E811475-100mg
3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester
81147-94-6
100mg
$ 121.00 2023-09-07
TRC
E811475-500mg
3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester
81147-94-6
500mg
$ 459.00 2023-09-07
TRC
E811475-1g
3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester
81147-94-6
1g
$ 759.00 2023-09-07
abcr
AB532554-1 g
3-(4-Oxiranylmethoxy-phenyl)-propionic acid methyl ester
81147-94-6
1g
€452.00 2023-07-11
A2B Chem LLC
AH61666-5mg
BENZENEPROPANOICACID,4-(OXIRANYLMETHOXY)-,METHYLESTER
81147-94-6 >95%
5mg
$407.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1642019-1g
Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate
81147-94-6 98%
1g
¥3910.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1642019-5g
Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate
81147-94-6 98%
5g
¥13514.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1642019-10g
Methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate
81147-94-6 98%
10g
¥23921.00 2024-07-28
abcr
AB532554-5g
3-(4-Oxiranylmethoxy-phenyl)-propionic acid methyl ester; .
81147-94-6
5g
€1408.60 2025-04-16
abcr
AB532554-1g
3-(4-Oxiranylmethoxy-phenyl)-propionic acid methyl ester; .
81147-94-6
1g
€452.00 2025-04-16

3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
1.2 30 h, 65 °C
المراجع
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Hydrogen bromide Solvents: Water ;  overnight, 138 °C
1.2 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
2.2 30 h, 65 °C
المراجع
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  12 h, rt
2.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt
2.2 6 h, reflux
المراجع
Novel asymmetric synthesis of (S)-esmolol using hydrolytic kinetic resolution
Narsaiah, A. Venkat; et al, Synthetic Communications, 2011, 41(11), 1603-1608

طريقة الإنتاج 4

رد فعل الشرط
1.1 Solvents: Dichloromethane ;  6 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  12 h, rt
3.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  rt
3.2 6 h, reflux
المراجع
Novel asymmetric synthesis of (S)-esmolol using hydrolytic kinetic resolution
Narsaiah, A. Venkat; et al, Synthetic Communications, 2011, 41(11), 1603-1608

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Trisodium phosphate Catalysts: Palladium
2.1 Reagents: Hydrogen bromide
3.1 Catalysts: Sulfuric acid
4.1 Catalysts: Potassium carbonate Solvents: Acetone
المراجع
Synthetic studies on esmolol, an ultra-short-acting β-adrenergic receptor blocking agent
Jiang, Ronghai; et al, Zhongguo Yaowu Huaxue Zazhi, 1993, 3(3), 203-6

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Hexane ;  10 - 60 min, -78 °C
1.3 Solvents: Methanol
2.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, 0 °C
2.2 Solvents: Dichloromethane ;  2 h, rt
2.3 Reagents: Ethyl acetate
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; -78 °C
3.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  1.5 h
3.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
3.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
4.1 Reagents: Hydrogen bromide Solvents: Water ;  overnight, 138 °C
4.2 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
5.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
5.2 30 h, 65 °C
المراجع
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

طريقة الإنتاج 7

رد فعل الشرط
1.1 Solvents: Pyridine
2.1 Reagents: Trisodium phosphate Catalysts: Palladium
3.1 Reagents: Hydrogen bromide
4.1 Catalysts: Sulfuric acid
5.1 Catalysts: Potassium carbonate Solvents: Acetone
المراجع
Synthetic studies on esmolol, an ultra-short-acting β-adrenergic receptor blocking agent
Jiang, Ronghai; et al, Zhongguo Yaowu Huaxue Zazhi, 1993, 3(3), 203-6

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, 0 °C; 0 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  2 h
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
1.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
2.1 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
2.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Hexane ;  10 - 60 min, -78 °C
2.3 Solvents: Methanol
3.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, 0 °C
3.2 Solvents: Dichloromethane ;  2 h, rt
3.3 Reagents: Ethyl acetate
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; -78 °C
4.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  1.5 h
4.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
4.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
5.1 Reagents: Hydrogen bromide Solvents: Water ;  overnight, 138 °C
5.2 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
6.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
6.2 30 h, 65 °C
المراجع
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  2 h, rt
1.3 Reagents: Ethyl acetate
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, 0 °C; 0 °C
2.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  2 h
2.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
2.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
3.1 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
3.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Hexane ;  10 - 60 min, -78 °C
3.3 Solvents: Methanol
4.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, 0 °C
4.2 Solvents: Dichloromethane ;  2 h, rt
4.3 Reagents: Ethyl acetate
5.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; -78 °C
5.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  1.5 h
5.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
5.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
6.1 Reagents: Hydrogen bromide Solvents: Water ;  overnight, 138 °C
6.2 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
7.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
7.2 30 h, 65 °C
المراجع
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methyl ethyl ketone ;  8 h, reflux
المراجع
Synthesis and structure-activity relationship of 4-substituted benzoic acids and their inhibitory effect on the biosynthesis of fatty acids and sterols
Ohno, Tomoyasu; et al, Archiv der Pharmazie (Weinheim, 2005, 338(4), 147-158

طريقة الإنتاج 11

رد فعل الشرط
1.1 Catalysts: Sulfuric acid ;  10 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
2.2 rt; rt → reflux; 20 h, reflux
المراجع
Pd(II)-Catalyzed Intermolecular Arylation of Unactivated C(sp3)-H Bonds with Aryl Bromides Enabled by 8-Aminoquinoline Auxiliary
Wei, Yu; et al, Organic Letters, 2014, 16(8), 2248-2251

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Pivalic acid ,  Palladium trifluoroacetate Solvents: 2-Methyl-2-butanol ;  36 h, 120 °C
2.1 Catalysts: Sulfuric acid ;  10 h, reflux
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
3.2 rt; rt → reflux; 20 h, reflux
المراجع
Pd(II)-Catalyzed Intermolecular Arylation of Unactivated C(sp3)-H Bonds with Aryl Bromides Enabled by 8-Aminoquinoline Auxiliary
Wei, Yu; et al, Organic Letters, 2014, 16(8), 2248-2251

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Hydrogen bromide
2.1 Catalysts: Sulfuric acid
3.1 Catalysts: Potassium carbonate Solvents: Acetone
المراجع
Synthetic studies on esmolol, an ultra-short-acting β-adrenergic receptor blocking agent
Jiang, Ronghai; et al, Zhongguo Yaowu Huaxue Zazhi, 1993, 3(3), 203-6

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; -78 °C
1.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  1.5 h
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
1.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
2.1 Reagents: Hydrogen bromide Solvents: Water ;  overnight, 138 °C
2.2 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
3.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
3.2 30 h, 65 °C
المراجع
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  2 h, rt
1.3 Reagents: Ethyl acetate
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1.5 h, -78 °C; -78 °C
2.2 Reagents: Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ;  1.5 h
2.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
2.4 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water ;  12 h, 50 °C
3.1 Reagents: Hydrogen bromide Solvents: Water ;  overnight, 138 °C
3.2 Reagents: Sulfuric acid Solvents: Methanol ;  1 h, reflux
4.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 h, rt
4.2 30 h, 65 °C
المراجع
Synthesis of Carboxylic Acids, Esters, and Amides from 1,1-Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates
Tao, Lei; et al, ChemistrySelect, 2021, 6(33), 8532-8536

3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester Raw materials

3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester Preparation Products

3-(4-(2,3-Epoxypropoxy)phenyl)propionic Acid Methyl Ester الوثائق ذات الصلة

الموردين الموصى بهم
Handan Zechi Trading Co., Ltd
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Enjia Trading Co., Ltd
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Enjia Trading Co., Ltd
NewCan Biotech Limited
عضو ذهبي
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مُحْضِر
NewCan Biotech Limited
SHOCHEM(SHANGHAI) CO.,lTD
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Bent Chemical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة